![molecular formula C14H8N4O2S2 B2653593 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865288-10-4](/img/structure/B2653593.png)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Description
“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a thiophene ring, an oxadiazole ring, and a benzothiazole ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves coupling reactions and electrophilic cyclization reactions . The specific synthesis pathway for this compound isn’t available in the retrieved papers, but it’s likely to involve similar methods.Molecular Structure Analysis
The molecule contains a thiophene ring, an oxadiazole ring, and a benzothiazole ring . The thiophene ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is a fused ring system consisting of a benzene ring and a thiazole ring .Scientific Research Applications
Anticancer Potential
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide and its derivatives have shown significant potential in anticancer research. A study by Ravinaik et al. (2021) synthesized and evaluated various substituted benzamides for anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated moderate to excellent anticancer activities, with some showing higher efficacy than the reference drug etoposide.
Antimicrobial Properties
Compounds containing the structural elements of this compound have been explored for their antimicrobial properties. For example, Desai et al. (2016) synthesized various N-substituted benzamides with significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans.
Nematicidal Activity
Research by Liu et al. (2022) highlights the nematicidal potential of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. These compounds demonstrated effective nematocidal activities against Bursaphelenchus xylophilus, a species of plant-parasitic nematodes.
Chemical Structure and Properties
The chemical structure and properties of similar compounds have been a subject of study. Sharma et al. (2016) investigated the crystal structure of a related compound using X-ray diffraction, providing insights into its molecular arrangement and stability.
properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S2/c19-12(8-3-4-9-11(6-8)22-7-15-9)16-14-18-17-13(20-14)10-2-1-5-21-10/h1-7H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIZMWRIGHSBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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